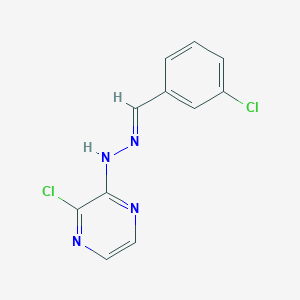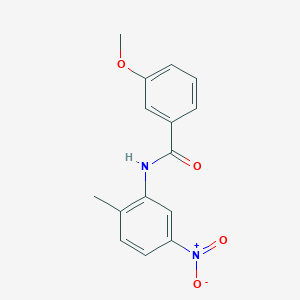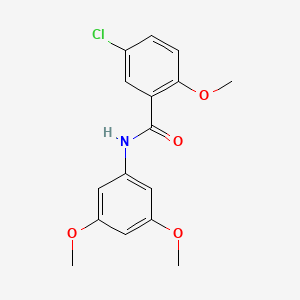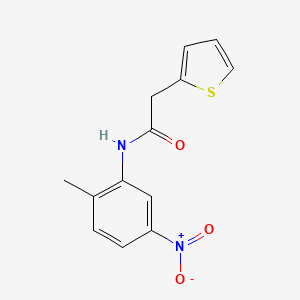
1-acetyl-5-(2-chlorobenzylidene)-2-thioxo-4-imidazolidinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-acetyl-5-(2-chlorobenzylidene)-2-thioxo-4-imidazolidinone, also known as ACTI, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. ACTI is a heterocyclic compound that contains both imidazolidinone and thioxo groups, making it a unique compound with diverse properties.
Wirkmechanismus
The mechanism of action of 1-acetyl-5-(2-chlorobenzylidene)-2-thioxo-4-imidazolidinone is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. 1-acetyl-5-(2-chlorobenzylidene)-2-thioxo-4-imidazolidinone has been shown to inhibit the activity of topoisomerase II, an enzyme that plays a crucial role in DNA replication and repair. It has also been found to inhibit the PI3K/Akt signaling pathway, which is involved in cell survival and proliferation. Moreover, 1-acetyl-5-(2-chlorobenzylidene)-2-thioxo-4-imidazolidinone has been shown to induce apoptosis in cancer cells, which is a programmed cell death mechanism that plays a crucial role in the prevention of cancer.
Biochemical and Physiological Effects:
1-acetyl-5-(2-chlorobenzylidene)-2-thioxo-4-imidazolidinone has been shown to have a wide range of biochemical and physiological effects. It has been found to modulate the expression of various genes involved in cell cycle regulation, apoptosis, and DNA repair. Moreover, 1-acetyl-5-(2-chlorobenzylidene)-2-thioxo-4-imidazolidinone has been shown to induce oxidative stress in cancer cells, leading to their death. In addition, 1-acetyl-5-(2-chlorobenzylidene)-2-thioxo-4-imidazolidinone has been found to have anti-inflammatory effects by inhibiting the production of inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
1-acetyl-5-(2-chlorobenzylidene)-2-thioxo-4-imidazolidinone has several advantages for lab experiments. It is easy to synthesize, and its biological activities can be easily evaluated using various in vitro and in vivo assays. Moreover, 1-acetyl-5-(2-chlorobenzylidene)-2-thioxo-4-imidazolidinone has a low toxicity profile, making it a safe compound for use in lab experiments. However, one of the limitations of 1-acetyl-5-(2-chlorobenzylidene)-2-thioxo-4-imidazolidinone is its low solubility in water, which can hinder its use in certain assays.
Zukünftige Richtungen
There are several future directions for the study of 1-acetyl-5-(2-chlorobenzylidene)-2-thioxo-4-imidazolidinone. One of the potential applications of 1-acetyl-5-(2-chlorobenzylidene)-2-thioxo-4-imidazolidinone is in the treatment of cancer. Further studies are needed to determine the efficacy of 1-acetyl-5-(2-chlorobenzylidene)-2-thioxo-4-imidazolidinone in various cancer models and to elucidate its mechanism of action. Moreover, 1-acetyl-5-(2-chlorobenzylidene)-2-thioxo-4-imidazolidinone has potential applications in the treatment of various inflammatory and oxidative stress-related diseases. Further studies are needed to determine the safety and efficacy of 1-acetyl-5-(2-chlorobenzylidene)-2-thioxo-4-imidazolidinone in animal models and clinical trials. In addition, the development of novel analogs of 1-acetyl-5-(2-chlorobenzylidene)-2-thioxo-4-imidazolidinone with improved properties is an area of future research.
Synthesemethoden
The synthesis of 1-acetyl-5-(2-chlorobenzylidene)-2-thioxo-4-imidazolidinone can be achieved through a simple and efficient method. The starting materials for the synthesis are 2-chlorobenzaldehyde, thiosemicarbazide, and acetic anhydride. The reaction is carried out in the presence of a catalyst, such as glacial acetic acid, and the product is obtained in good yield. The synthesis of 1-acetyl-5-(2-chlorobenzylidene)-2-thioxo-4-imidazolidinone is a one-pot reaction, making it a convenient method for the preparation of this compound.
Wissenschaftliche Forschungsanwendungen
1-acetyl-5-(2-chlorobenzylidene)-2-thioxo-4-imidazolidinone has been extensively studied for its potential therapeutic applications. It has been found to exhibit a wide range of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antioxidant properties. 1-acetyl-5-(2-chlorobenzylidene)-2-thioxo-4-imidazolidinone has been shown to inhibit the growth of various cancer cells, including breast, lung, and colon cancer cells. It has also been found to have a potent antibacterial effect against Gram-positive bacteria. Moreover, 1-acetyl-5-(2-chlorobenzylidene)-2-thioxo-4-imidazolidinone has been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various inflammatory and oxidative stress-related diseases.
Eigenschaften
IUPAC Name |
(5E)-1-acetyl-5-[(2-chlorophenyl)methylidene]-2-sulfanylideneimidazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClN2O2S/c1-7(16)15-10(11(17)14-12(15)18)6-8-4-2-3-5-9(8)13/h2-6H,1H3,(H,14,17,18)/b10-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXBQLZLUOWFRCN-UXBLZVDNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C(=CC2=CC=CC=C2Cl)C(=O)NC1=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N1/C(=C/C2=CC=CC=C2Cl)/C(=O)NC1=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-methoxyacetamide](/img/structure/B5861577.png)
![3-methylbutyl 6-oxo-6H-anthra[1,9-cd]isoxazole-3-carboxylate](/img/structure/B5861582.png)
![3-allyl-5,5-dimethyl-2-(methylthio)-5,6-dihydrobenzo[h]quinazolin-4(3H)-one](/img/structure/B5861594.png)


![3-amino-2-propyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5861612.png)




![{4-bromo-2-[2-(2-pyridinyl)carbonohydrazonoyl]phenoxy}acetic acid](/img/structure/B5861667.png)
![4-bromo-N'-[(3,4,5-triethoxybenzoyl)oxy]benzenecarboximidamide](/img/structure/B5861683.png)
![2-[(2-chlorobenzyl)thio]-N-(2-ethylphenyl)acetamide](/img/structure/B5861687.png)
